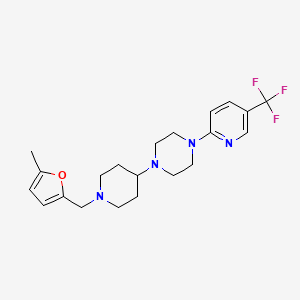

1-(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine

説明

1-(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine is a structurally complex molecule featuring a piperazine-piperidine hybrid scaffold. The compound contains two key heterocyclic moieties: a 5-methylfuran-2-ylmethyl group attached to the piperidine ring and a 5-(trifluoromethyl)pyridin-2-yl substituent on the piperazine ring. These functional groups confer unique electronic and steric properties, making it a candidate for pharmacological exploration, particularly in receptor modulation (e.g., dopamine or serotonin receptors) .

特性

IUPAC Name |

1-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27F3N4O/c1-16-2-4-19(29-16)15-26-8-6-18(7-9-26)27-10-12-28(13-11-27)20-5-3-17(14-25-20)21(22,23)24/h2-5,14,18H,6-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMVUMQSKCPUNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CN2CCC(CC2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and piperidine intermediates, followed by their coupling with the piperazine ring. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost efficiency, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve consistent quality and yield.

化学反応の分析

Types of Reactions

1-(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The piperidine and piperazine rings can be reduced to their corresponding amines.

Substitution: The trifluoromethyl group on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the piperidine ring may produce piperidine derivatives.

科学的研究の応用

1-(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of biological pathways and interactions.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

作用機序

The mechanism of action of 1-(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

類似化合物との比較

Structural Features and Key Functional Groups

- Piperazine-Piperidine Core : The fused bicyclic system provides rigidity and enhances binding to biomolecular targets.

- The methyl group at position 5 enhances lipophilicity.

- 5-(Trifluoromethyl)pyridin-2-yl Group : The pyridine ring’s nitrogen atom facilitates hydrogen bonding, while the trifluoromethyl (CF₃) group improves metabolic stability and electron-withdrawing effects .

Comparison with Similar Compounds

Piperazine Derivatives with Pyridine Substituents

Piperazine-Piperidine Hybrids with Varying Substituents

- 1-(4-Methylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one : Alkyl chain and thiophene substituent increase hydrophobicity, favoring membrane permeability .

Research Findings and Pharmacological Data

- Dopamine D₂ Receptor Affinity: Piperazine-piperidine hybrids with aryl substituents (e.g., 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine) show nanomolar affinity, suggesting the target compound may exhibit similar activity .

- Metabolic Stability : CF₃-substituted pyridines (e.g., MK45 ) demonstrate prolonged half-lives in vitro compared to chloro- or nitro-substituted derivatives .

生物活性

1-(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine is a complex organic compound that integrates multiple pharmacophores, including furan, piperidine, and piperazine rings. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

The synthesis generally involves multi-step organic reactions, beginning with the preparation of furan and piperidine intermediates, followed by their coupling with the piperazine ring. The reaction conditions often require specific catalysts and controlled environments to optimize yield and purity.

The biological activity of this compound is largely attributed to its interaction with various molecular targets such as enzymes and receptors. The presence of the trifluoromethyl group enhances lipophilicity, which may improve the compound's ability to cross biological membranes and interact with target proteins.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell growth. For instance, compounds with similar structures have shown IC50 values ranging from 0.87 to 12.91 μM against MCF-7 breast cancer cells, outperforming standard treatments like 5-Fluorouracil .

- CYP450 Interaction : Studies have reported that related methylfuran compounds do not inhibit cytochrome P450 (CYP450) enzymes at concentrations up to 10 μM, indicating a favorable pharmacokinetic profile .

Toxicity Studies

In toxicity assessments, the compound demonstrated no acute toxicity in animal models at doses up to 2000 mg/kg. This suggests a potentially safe therapeutic window for further development .

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with similar molecules:

| Compound Name | Structure | IC50 (µM) | Key Activity |

|---|---|---|---|

| Compound A | Similar structure | 0.87 - 12.91 | Anticancer |

| Compound B | Different substituents | >10 | No significant activity |

| 1-(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine | Target compound | Not yet determined | Potential anticancer |

Case Studies

Recent investigations into similar compounds have highlighted their potential in treating various conditions:

- Anticancer Research : A study involving pyrimidine-based drugs demonstrated significant inhibition against cancer cell lines, indicating that modifications in structure can lead to enhanced biological activity .

- Pharmacokinetic Evaluation : Another study evaluated the pharmacokinetics of related compounds, revealing oral bioavailability rates around 31.8% following administration, which is promising for oral drug formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。